molecular formula C19H15N3O3S B2383065 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide CAS No. 851980-51-3

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Cat. No.: B2383065
CAS No.: 851980-51-3
M. Wt: 365.41
InChI Key: MLRUOQANEUZACN-UHFFFAOYSA-N
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Description

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a useful research compound. Its molecular formula is C19H15N3O3S and its molecular weight is 365.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Benzothiazole derivatives are synthesized through various chemical reactions and characterized using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. These compounds have shown significant solvation energy values in solution, indicating their potential for high reactivity and stability in various conditions (Karrouchi et al., 2020).

Antimicrobial and Antioxidant Activities

Benzothiazole derivatives exhibit potential antimicrobial and antioxidant activities. They have been synthesized and evaluated for their efficacy against various bacterial strains, showing promise as antibacterial agents. The structural modifications on the benzothiazole scaffold can significantly influence their biological activities (Ahmad et al., 2010).

Corrosion Inhibition

In the context of industrial applications, benzothiazole derivatives have been studied for their corrosion inhibiting effects on metals in acidic solutions. These compounds can provide stability and high inhibition efficiencies, protecting metal surfaces from corrosion through both physical and chemical adsorption mechanisms (Hu et al., 2016).

Anticancer Agents

The anticancer potential of benzothiazole derivatives has been a significant area of research. Various substitutions on the benzothiazole scaffold have been shown to modulate antitumor properties, with some derivatives being evaluated for their cytotoxic activities against different cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Insecticidal Activity

Benzothiazole derivatives have also been investigated for their insecticidal activities. Structural modifications have led to compounds with significant efficacy against various pests, offering a potential for the development of new insecticides (Sawada et al., 2003).

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-10-7-8-16-17(11(10)2)20-19(26-16)22-21-18(24)15-9-13(23)12-5-3-4-6-14(12)25-15/h3-9H,1-2H3,(H,20,22)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUOQANEUZACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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